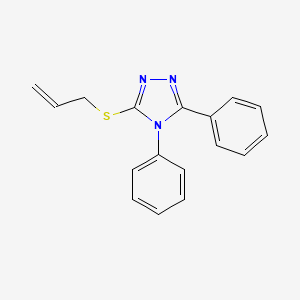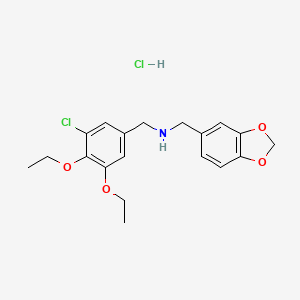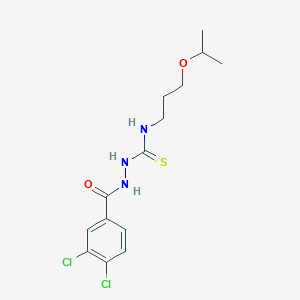![molecular formula C15H10BrCl2N3OS B4773243 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4773243.png)
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide
Vue d'ensemble
Description
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied extensively due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it induces apoptosis in cancer cells by activating certain signaling pathways. In plants, it inhibits the activity of certain enzymes that are involved in photosynthesis, leading to the death of weeds.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide has several advantages for lab experiments. It is a highly selective compound, making it useful for studying specific enzymes and pathways. Additionally, it has shown promising results in both in vitro and in vivo studies, making it a promising candidate for further research. However, the compound has some limitations, including its low solubility in water and its potential toxicity towards non-target organisms.
Orientations Futures
There are several future directions for research on N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide. In medicine, further studies are needed to determine the full mechanism of action of the compound and to optimize its efficacy and safety. Additionally, studies on the compound's potential use in combination with other anticancer agents should be conducted.
In agriculture, further studies are needed to determine the compound's efficacy and safety as a herbicide. Additionally, studies on the compound's potential use in combination with other herbicides should be conducted. Finally, studies on the compound's potential environmental impacts should be conducted to ensure its safety for use in agriculture.
Conclusion:
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide is a promising compound that has potential applications in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. In medicine, it has shown promising results as an anticancer agent, while in agriculture, it has shown potential as a herbicide. Further research is needed to determine the full mechanism of action of the compound and to optimize its efficacy and safety.
Applications De Recherche Scientifique
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide has been studied extensively for its potential applications in various scientific research fields. In medicine, this compound has shown promising results as an anticancer agent. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often defective in cancer cells.
In agriculture, N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide has been studied for its potential use as a herbicide. It has been shown to have a high level of selectivity towards certain weeds while being safe for crops. This makes it a promising alternative to currently used herbicides, which often have negative environmental impacts.
Propriétés
IUPAC Name |
(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2N3OS/c16-10-3-5-13(19-8-10)20-15(23)21-14(22)6-2-9-1-4-11(17)7-12(9)18/h1-8H,(H2,19,20,21,22,23)/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGXPNPCIJFYDY-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(2,4-dichlorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(difluoromethyl)-N-[4-(dimethylamino)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4773161.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B4773168.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4773172.png)
![9-[(3-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773185.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide](/img/structure/B4773188.png)

![ethyl [2-({[(2-bromophenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4773203.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B4773212.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4773214.png)


![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4773238.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4773251.png)
